molecular formula C8H7N3O3S B1348311 {[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 30452-55-2

{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B1348311
CAS No.: 30452-55-2
M. Wt: 225.23 g/mol
InChI Key: DRKDHTIUTZPSCI-UHFFFAOYSA-N
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Description

{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid is an organic compound that features a unique combination of a furan ring, a triazole ring, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the furan ring and the sulfanylacetic acid group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the triazole ring can yield triazolines.

Scientific Research Applications

{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential as an antimicrobial and anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of {[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • {[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}propionic acid
  • {[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}butyric acid

Uniqueness

{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c12-6(13)4-15-8-9-7(10-11-8)5-2-1-3-14-5/h1-3H,4H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKDHTIUTZPSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NN2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301200785
Record name 2-[[3-(2-Furanyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30452-55-2
Record name 2-[[3-(2-Furanyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30452-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3-(2-Furanyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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